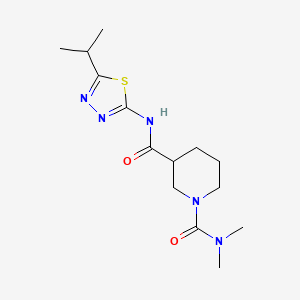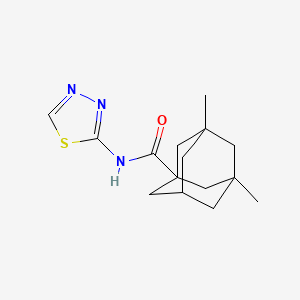![molecular formula C17H22ClN3O2 B5423728 2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5423728.png)
2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CPOP and has been studied for its ability to modulate certain biological pathways. In
作用機序
The mechanism of action of CPOP is not yet fully understood. However, it is believed to modulate the activity of certain biological pathways by binding to specific receptors in the brain. CPOP has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
CPOP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an improvement in mood and behavior. CPOP has also been shown to improve cognitive function and motor coordination.
実験室実験の利点と制限
CPOP has several advantages for lab experiments. It is a highly specific compound that can be used to target specific biological pathways. It is also relatively easy to synthesize, making it readily available for research purposes. However, CPOP has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize.
将来の方向性
There are several future directions for the study of CPOP. One area of research is the development of CPOP analogs that may have improved therapeutic properties. Another area of research is the exploration of the potential use of CPOP in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential side effects.
Conclusion:
In conclusion, CPOP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While the synthesis of CPOP is a complex process, it has been shown to modulate certain biological pathways and improve cognitive function and motor coordination. Despite its potential advantages for lab experiments, CPOP has several limitations that must be considered. Further research is needed to fully understand the potential of CPOP as a therapeutic agent.
合成法
The synthesis of CPOP involves several steps, including the reaction of 3-chlorobenzaldehyde with 2-amino-5-methyl-1,3-oxazole to form an intermediate compound. This intermediate is then reacted with piperazine and subsequently reduced to form CPOP. The synthesis of CPOP is a complex process that requires specialized equipment and expertise.
科学的研究の応用
CPOP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of certain biological pathways, including the dopamine and serotonin pathways. CPOP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-[4-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-13-16(12-21-7-5-20(6-8-21)9-10-22)19-17(23-13)14-3-2-4-15(18)11-14/h2-4,11,22H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVHEMUAAQATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5423651.png)

![11-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423679.png)
![N-methyl-N-{4-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5423690.png)
![4,4-difluoro-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5423693.png)
![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5423695.png)
![ethyl 4-[(N-2-furoylalanyl)amino]benzoate](/img/structure/B5423707.png)
![methyl [5-(3-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5423722.png)
![1-allyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5423736.png)
![4-tert-butyl-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5423748.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B5423762.png)
![ethyl {[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5423770.png)
